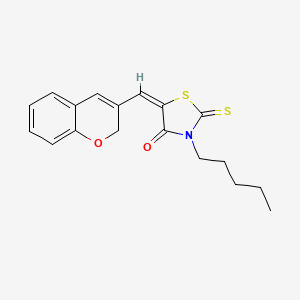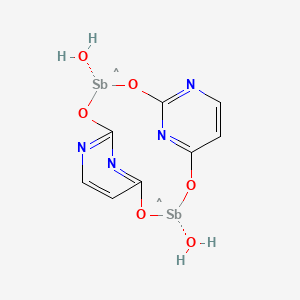
Antimonyl-2,4-dihydroxy pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimonyl-2,4-dihydroxy pyrimidine is a compound that belongs to the pyrimidine family, which is an important class of heterocyclic aromatic organic compounds Pyrimidines are known for their wide range of biological activities and are key components in many pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antimonyl-2,4-dihydroxy pyrimidine typically involves the reaction of antimony trichloride with 2,4-dihydroxy pyrimidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Antimonyl-2,4-dihydroxy pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it into its corresponding reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the antimony atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines and their corresponding oxides and reduced forms .
科学的研究の応用
Antimonyl-2,4-dihydroxy pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
作用機序
The mechanism of action of Antimonyl-2,4-dihydroxy pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes involved in cellular processes .
類似化合物との比較
Similar Compounds
2,4-Dihydroxy pyrimidine: Lacks the antimony component but shares similar structural features.
Antimonyl-2,4-dihydroxy benzene: Contains antimony but differs in the aromatic ring structure.
2,4,6-Trichloropyrimidine: A chlorinated pyrimidine derivative with different reactivity and applications
Uniqueness
Antimonyl-2,4-dihydroxy pyrimidine is unique due to the presence of both antimony and the pyrimidine ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
77824-44-3 |
|---|---|
分子式 |
C8H8N4O6Sb2 |
分子量 |
499.69 g/mol |
InChI |
InChI=1S/2C4H4N2O2.2H2O.2Sb/c2*7-3-1-2-5-4(8)6-3;;;;/h2*1-2H,(H2,5,6,7,8);2*1H2;;/q;;;;2*+2/p-4 |
InChIキー |
XRDCKZOTHVPNKD-UHFFFAOYSA-J |
正規SMILES |
C1=CN=C2N=C1O[Sb]OC3=NC(=NC=C3)O[Sb]O2.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


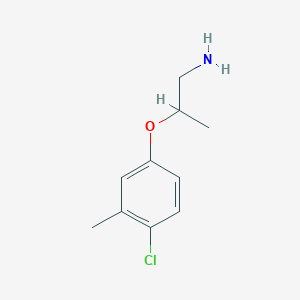
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate](/img/structure/B14143374.png)
![N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B14143395.png)

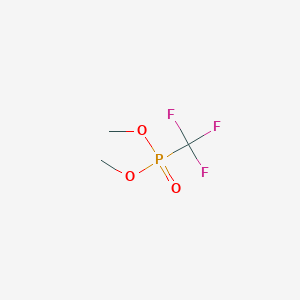
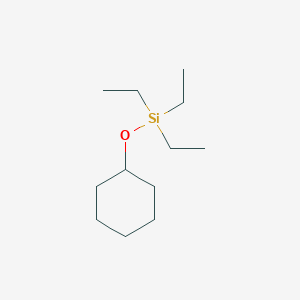
![5-methyl-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine](/img/structure/B14143405.png)
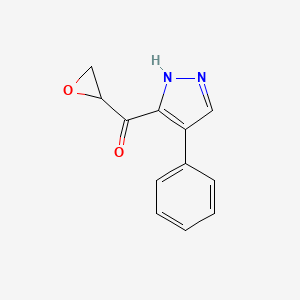

![(5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B14143413.png)
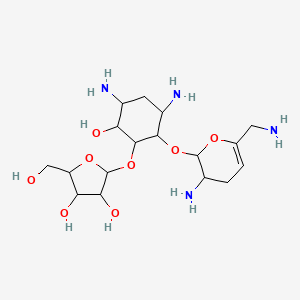
![3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide](/img/structure/B14143424.png)

